5-Methoxy-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-Methoxy-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure.
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have shown significant therapeutic potential . They have been found to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
For instance, they can disrupt DNA replication processes, which can inhibit the growth of both bacterial and cancer cells .
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can lead to the inhibition of cell growth and proliferation, affecting various downstream effects.
Result of Action
It’s known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This inhibition can lead to the cessation of cell growth and proliferation.
Action Environment
They can disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives have shown potential as anticancer agents . The 1,3,4-substituted-thiadiazole moiety plays a significant role in bonding and hydrophobic interaction with key amino acid residues .
Cellular Effects
5-Methoxy-1,3,4-thiadiazole-2-thiol has shown cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .
Molecular Mechanism
Molecular modeling studies have spotlighted the anchoring role of 1,3,4-substituted-thiadiazole moiety in bonding and hydrophobic interaction with the key amino acid residues .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 132-133 degrees Celsius .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,3,4-thiadiazole-2-thiol typically involves the reaction of appropriate thiosemicarbazides with methoxy-substituted carboxylic acids or their derivatives. One common method includes the cyclization of methoxy-substituted thiosemicarbazides in the presence of phosphorus oxychloride (POCl3) as a dehydrating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide or disulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and disulfides.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Comparison with Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: Similar structure but with a methyl group instead of a methoxy group.
5-Amino-1,3,4-thiadiazole-2-thiol: Contains an amino group, used as a leveling agent in industrial applications.
Uniqueness: 5-Methoxy-1,3,4-thiadiazole-2-thiol is unique due to its methoxy group, which can influence its reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its pharmacokinetic properties compared to its analogs .
Properties
IUPAC Name |
5-methoxy-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS2/c1-6-2-4-5-3(7)8-2/h1H3,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUILDQPKPPMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=S)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37158-90-0 |
Source
|
Record name | 5-methoxy-1,3,4-thiadiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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